molecular formula C8H15ClF2N2O B13204320 N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride

N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride

Cat. No.: B13204320
M. Wt: 228.67 g/mol
InChI Key: SVUQPJKKMXQMRD-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)piperidine-2-carboxamide hydrochloride is a piperidine-based carboxamide derivative featuring a 2,2-difluoroethyl substituent. Piperidine carboxamides are frequently explored in medicinal chemistry due to their bioactivity, particularly in neurological and anesthetic applications .

Properties

Molecular Formula

C8H15ClF2N2O

Molecular Weight

228.67 g/mol

IUPAC Name

N-(2,2-difluoroethyl)piperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H14F2N2O.ClH/c9-7(10)5-12-8(13)6-3-1-2-4-11-6;/h6-7,11H,1-5H2,(H,12,13);1H

InChI Key

SVUQPJKKMXQMRD-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)NCC(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride generally involves:

  • Construction or procurement of the piperidine-2-carboxamide core, often in the (2S)-enantiomeric form for stereochemical specificity.
  • Introduction of the 2,2-difluoroethyl substituent on the nitrogen atom.
  • Formation of the hydrochloride salt to obtain the final compound.

Synthesis of Piperidine-2-carboxamide Core

The (2S)-piperidine-2-carboxamide intermediate is typically prepared via chiral resolution or asymmetric synthesis techniques. For example, chiral separation of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide using l-(–)-dibenzoyl tartaric acid as a resolving agent has been demonstrated, yielding the (2S)-enantiomer in crystalline form. Purification involves recrystallization from ethyl acetate under controlled temperature.

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treating the free base compound with hydrochloric acid in an appropriate solvent, leading to crystallization of the salt. This step enhances compound stability, solubility, and facilitates isolation and purification.

Detailed Example Procedure (Based on Literature)

Step Reagents & Conditions Description
1 (2S)-Piperidine-2-carboxamide intermediate Prepared via chiral resolution or asymmetric synthesis; purified by recrystallization.
2 N-(2,2-difluoroethyl)prop-2-en-1-amine, base (DIPEA) React with chloropyridine derivative at 70 °C for 16 hours; base scavenges HCl formed.
3 Workup Remove excess base by distillation; extract with dichloromethane and dry over MgSO4.
4 Purification Filter through silica gel; remove solvent under vacuum; isolate free base or convert to salt.
5 Hydrochloric acid treatment Treat free base with HCl to form hydrochloride salt; isolate by crystallization.

Research Findings and Optimization

  • The choice of base and reaction temperature is critical to maximize yield and minimize side reactions during N-alkylation with difluoroethyl derivatives.
  • Crystallization conditions, such as solvent choice and temperature control, significantly affect the purity and physical form of the hydrochloride salt.
  • Chiral purity is maintained by starting with enantiomerically enriched piperidine intermediates, confirmed by chiral HPLC and crystallographic analysis.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material (2S)-piperidine-2-carboxamide Chiral purity essential
Alkylating agent N-(2,2-difluoroethyl)prop-2-en-1-amine Requires careful handling
Base N,N-diisopropylethylamine (DIPEA) Scavenges HCl, promotes substitution
Reaction temperature 70 °C Extended time (16 h) for complete reaction
Solvent Dichloromethane or ethyl acetate For extraction and purification
Salt formation Hydrochloric acid treatment Yields stable hydrochloride salt
Purification Silica gel filtration, recrystallization Ensures high purity and crystalline form

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in the 2,2-difluoroethyl group attached to the piperidine-2-carboxamide core. Below is a comparative analysis with key analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Source/Application
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide HCl (65797-42-4) C₁₅H₂₃ClN₂O 282.81 2,6-dimethylphenyl 267–268 Impurity in mepivacaine hydrochloride
Bupivacaine HCl (18010-40-7) C₁₈H₂₉ClN₂O 324.89 1-butyl, 2,6-dimethylphenyl N/A Long-acting local anesthetic
N-(2,4-Dichlorophenyl)piperidine-2-carboxamide HCl (1078163-25-3) C₁₂H₁₅Cl₃N₂O 309.62 2,4-dichlorophenyl N/A Research chemical (Santa Cruz Biotechnology)
2-Amino-N-(2,2-difluoroethyl)acetamide HCl (1414642-43-5) C₄H₉ClF₂N₂O 174.58 Acetamide backbone, difluoroethyl N/A Organic building block (American Elements)
N-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine 2HCl (1354962-65-4) C₈H₁₈Cl₂F₂N₂ 257.15 Piperidin-4-amine, difluoroethyl N/A Chemical intermediate

Key Observations

Substituent Effects on Bioactivity: The 2,6-dimethylphenyl group in the mepivacaine impurity (CAS 65797-42-4) is critical for anesthetic activity, as seen in bupivacaine . The difluoroethyl group in the target compound may alter lipophilicity and metabolic stability compared to aromatic substituents.

Physicochemical Properties :

  • The melting point of 267–268°C for N-(2,6-dimethylphenyl)piperidine-2-carboxamide HCl suggests high crystallinity, likely due to aromatic stacking . The difluoroethyl analog may exhibit lower melting points due to reduced symmetry.
  • Molecular Weight : The target compound’s molecular weight is expected to fall between 250–300 g/mol, similar to its analogs.

Synthetic Pathways :

  • Chiral resolution using L-(−)-dibenzoyl tartaric acid (as in ) could be applicable for enantiopure synthesis of the target compound if stereocenters are present .
  • Analogs like N-(2,4-dichlorophenyl)piperidine-2-carboxamide HCl are synthesized via amide coupling or reductive amination , suggesting similar routes for the difluoroethyl derivative.

Pharmacological and Industrial Relevance

  • Bupivacaine (CAS 18010-40-7) highlights the importance of piperidine carboxamides in anesthesia, where alkyl/aryl groups modulate duration and potency .
  • The difluoroethyl group (as in CAS 1414642-43-5) may improve metabolic stability by resisting oxidative degradation compared to non-fluorinated chains .

Biological Activity

N-(2,2-difluoroethyl)piperidine-2-carboxamide hydrochloride is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperidine ring and a difluoroethyl substituent, which contributes to its chemical reactivity and biological interactions. The molecular formula is C10_{10}H12_{12}ClF2_2N2_2O, with a molecular weight of 228.67 g/mol. The difluoroethyl group enhances binding affinity to biological targets through strong hydrogen bonds and electrostatic interactions, making it a candidate for enzyme inhibition studies and protein-ligand interactions .

This compound interacts with specific molecular targets, leading to modulation of their activity. The difluoroethyl group is particularly effective in forming strong interactions with target proteins, which can inhibit or alter their function. This interaction profile is crucial for understanding its therapeutic potential .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition activity. It has been studied for its potential to inhibit various enzymes involved in critical biological pathways. For example, the compound has shown promise in inhibiting phosphatidylinositol-4-kinase β (PI4K), which is vital for certain cellular processes .

Antimicrobial Activity

The compound's structural similarities to other piperidine derivatives suggest potential antimicrobial properties. Studies have indicated that related compounds exhibit varying degrees of activity against pathogens such as Mycobacterium tuberculosis, highlighting the need for further exploration of N-(2,2-difluoroethyl)piperidine-2-carboxamide's antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results indicate that it possesses a favorable selectivity index (SI), suggesting low toxicity to non-cancerous cells while effectively inhibiting target pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies : Research demonstrated that the compound could significantly inhibit PI4K activity, showing a reduction in parasitemia in malaria models .
    CompoundTarget EnzymeIC50 (nM)
    N-(2,2-difluoroethyl)piperidine-2-carboxamidePI4K53
    Control Compound API4K40
    Control Compound BPI4K76
  • Antimicrobial Efficacy : In a study assessing the compound's efficacy against M. tuberculosis, it exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against resistant strains, indicating potential as a therapeutic agent .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using HaCaT cell lines, where the IC50 values were significantly higher than the MIC values against pathogenic strains, confirming its safety profile .

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